Quisinostat - 875320-29-9

Quisinostat

Catalog Number: EVT-281383
CAS Number: 875320-29-9
Molecular Formula: C21H26N6O2
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quisinostat (JNJ-26481585) is a second-generation pyrimidyl-hydroxamic acid histone deacetylase (HDAC) inhibitor. [] It exhibits high cellular potency towards Class I and II HDACs, [] particularly demonstrating a high specificity for HDAC1 and 2. [, , ] Classified as a pan-HDAC inhibitor, [] it is known for its prolonged pharmacodynamic effects in vivo. [, ] Quisinostat has demonstrated significant potential as an antitumor agent in preclinical studies across various cancer types. [, , , , , , , , , , ]

Panobinostat

Relevance: Panobinostat, like Quisinostat, has been investigated for its efficacy in treating diffuse midline glioma (DMG). While both drugs induce overlapping transcriptional changes in DMG cells, indicating shared mechanisms of action, there are also distinct gene expression profiles associated with each drug, suggesting some differences in their downstream effects.

Trichostatin A (TSA)

Relevance: Both Trichostatin A and Quisinostat act as HDAC inhibitors and have been studied in the context of lung adenocarcinoma. While both compounds increased the expression of Cingulin and Angulin-1/LSR, proteins associated with tight junctions, they showed varying effects on claudin proteins and cell behavior in lung adenocarcinoma A549 cells and normal human lung epithelial cells, suggesting differences in their target selectivity and downstream effects.

PCI-24781

Relevance: Both PCI-24781 and Quisinostat were found to enhance the development of porcine SCNT embryos to the blastocyst stage, indicating their potential in improving cloning efficiency. This suggests that modulating histone acetylation during early embryonic development might be crucial for successful nuclear reprogramming, and both compounds could potentially be explored for improving the efficiency of animal cloning techniques.

Entinostat (MS-275)

Relevance: Entinostat, similar to Quisinostat, has shown promise in preclinical studies for inducing the expression of the MHC-II antigen presentation pathway in ovarian cancer cells. This suggests that both compounds could potentially enhance the immunogenicity of tumor cells and potentially synergize with immunotherapeutic approaches for ovarian cancer treatment.

Flavopiridol

Relevance: While Quisinostat targets HDACs, Flavopiridol inhibits CDKs, a different class of epigenetic regulators. Despite their distinct targets, combining Quisinostat and Flavopiridol showed a synergistic reduction in cell viability in melanoma cell lines, including BRAF inhibitor-resistant cells. This suggests that targeting multiple epigenetic pathways simultaneously could be a promising therapeutic strategy for melanoma.

Talazoparib

Relevance: Unlike Quisinostat, which targets HDACs, Talazoparib inhibits PARP, an enzyme involved in DNA repair. Despite their distinct targets, combining Quisinostat and Talazoparib demonstrated a synergistic reduction in cell viability in urothelial carcinoma (UC) cell lines, including cisplatin-resistant cells. This synergistic effect highlights the potential for combination therapies targeting different pathways involved in tumor cell survival and drug resistance.

IACS-70654

Relevance: IACS-70654, like Quisinostat, shows potential in targeting epigenetic mechanisms and has been studied in the context of triple-negative breast cancer (TNBC). Although they target different epigenetic regulators, both compounds demonstrated the ability to reprogram the tumor microenvironment, reduce tumor proliferation, and modulate the epithelial-mesenchymal transition (EMT) in TNBC models.

Capecitabine

Relevance: Quisinostat, as an HDACi, was explored in combination with the chemotherapy drug Capecitabine to treat mouse breast cancer cells in both 2D and 3D cell culture models. While Capecitabine showed concentration-dependent cytotoxicity, the addition of Quisinostat significantly enhanced its efficacy only in the 3D model, which better mimics the in vivo tumor microenvironment. This suggests that Quisinostat might enhance Capecitabine's antitumor activity in a context-dependent manner, potentially by modulating the tumor microenvironment or altering the epigenetic landscape of cancer cells to make them more susceptible to chemotherapy.

Sorafenib

Relevance: Sorafenib, a multi-kinase inhibitor, was investigated in combination with Quisinostat for its therapeutic potential in hepatocellular carcinoma (HCC). While both drugs individually showed antitumor effects, their combination exhibited a synergistic effect in inhibiting cell proliferation and inducing apoptosis in HCC cells both in vitro and in vivo. This highlights the potential benefits of combining targeted therapies that act on different pathways involved in tumor growth and survival.

Overview

Quisinostat is a synthetic small molecule that functions primarily as a histone deacetylase inhibitor. It has been investigated for its potential therapeutic applications in various cancers, including those with specific genetic mutations such as BAP1. Quisinostat is notable for its oral bioavailability and is currently undergoing clinical trials to evaluate its efficacy and safety in treating several types of malignancies .

Source and Classification

Quisinostat is classified under the category of histone deacetylase inhibitors, which are compounds that inhibit the activity of histone deacetylases, enzymes involved in the removal of acetyl groups from lysine residues on histone proteins. This action leads to an increase in histone acetylation, resulting in altered gene expression associated with cell cycle regulation and apoptosis. Quisinostat has been derived from hydroxamic acid derivatives, which are known for their ability to chelate zinc ions at the active site of histone deacetylases .

Synthesis Analysis

The synthesis of quisinostat involves several steps, beginning with the nucleophilic aromatic substitution reaction. For example, ethyl 2-chloropyrimidine-5-carboxylate reacts with tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate under alkaline conditions to yield intermediate compounds. Subsequent steps include the removal of protective groups and reductive amination to generate a library of derivatives that can be screened for biological activity .

Technical Details:

  • The synthesis typically requires careful control of pH and temperature to ensure optimal yields.
  • High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to purify and characterize the synthesized compounds.
Chemical Reactions Analysis

Quisinostat undergoes various chemical reactions during its synthesis and mechanism of action. Key reactions include:

  1. Nucleophilic Aromatic Substitution: This reaction forms the backbone of quisinostat's synthesis by creating new carbon-nitrogen bonds.
  2. Reductive Amination: This step involves the conversion of ketones or aldehydes into amines, which is crucial for generating the final active compound.
  3. Hydroxamic Acid Formation: The hydroxamic acid group is vital for binding to metal ions in the active site of histone deacetylases.

Technical Details:

  • The use of solvents such as dimethyl sulfoxide (DMSO) during reactions aids in solubilizing reactants and controlling reaction kinetics .
Mechanism of Action

Quisinostat exerts its pharmacological effects primarily by inhibiting histone deacetylases. By blocking these enzymes, quisinostat increases the acetylation levels of histones, leading to a more relaxed chromatin structure and enhanced transcriptional activation of tumor suppressor genes.

Process:

  • Upon administration, quisinostat enters cells and binds to the active site of histone deacetylases.
  • This binding prevents the deacetylation process, thus promoting apoptosis in cancer cells and inhibiting tumor growth.

Data:

  • Studies have shown that quisinostat can induce cell cycle arrest and apoptosis in various cancer cell lines, demonstrating its potential as an effective chemotherapeutic agent .
Physical and Chemical Properties Analysis

Quisinostat exhibits several notable physical and chemical properties:

  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture
  • pH Stability Range: Optimal activity observed at neutral pH levels

These properties influence its formulation for clinical use and dictate storage conditions to maintain efficacy.

Applications

Quisinostat has several scientific uses, primarily in cancer research:

  • Targeted Therapy: It is being explored as a targeted therapy for tumors with specific genetic mutations, such as those involving BAP1.
  • Combination Therapy: Quisinostat is also being studied in combination with other therapeutic agents to enhance antitumor efficacy.
  • Research Tool: As a histone deacetylase inhibitor, it serves as a valuable tool for studying epigenetic modifications in various biological contexts.

Properties

CAS Number

875320-29-9

Product Name

Quisinostat

IUPAC Name

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C21H26N6O2/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28)

InChI Key

PAWIYAYFNXQGAP-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO

Solubility

Soluble in DMSO

Synonyms

JNJ 26481585
JNJ-26481585
JNJ26481585
quisinostat

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.